molecular formula C24H19N3O B11540752 Pyrazol-3-one, 4-(fluoren-9-ylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-

Pyrazol-3-one, 4-(fluoren-9-ylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-

Katalognummer: B11540752
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: AMYTURQSWRVCOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(9H-FLUOREN-9-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that combines fluorenylidene and pyrazolone moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9H-FLUOREN-9-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multiple steps. One common method includes the condensation of 9H-fluoren-9-ylideneamine with 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one under reflux conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH) as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(9H-FLUOREN-9-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenylidene moiety to fluorenylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorenylidene and pyrazolone sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenylamine derivatives.

    Substitution: Various substituted fluorenylidene and pyrazolone derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(9H-FLUOREN-9-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(9H-FLUOREN-9-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: It may affect cellular signaling pathways, leading to changes in gene expression and cellular function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(9H-FLUOREN-9-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is unique due to its combination of fluorenylidene and pyrazolone moieties, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity.

Eigenschaften

Molekularformel

C24H19N3O

Molekulargewicht

365.4 g/mol

IUPAC-Name

4-(fluoren-9-ylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C24H19N3O/c1-16-22(24(28)27(26(16)2)17-10-4-3-5-11-17)25-23-20-14-8-6-12-18(20)19-13-7-9-15-21(19)23/h3-15H,1-2H3

InChI-Schlüssel

AMYTURQSWRVCOW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3C4=CC=CC=C4C5=CC=CC=C53

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.